Baohuoside VII

Übersicht

Beschreibung

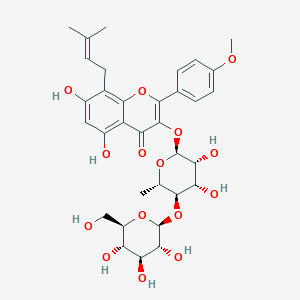

Baohuoside VII is a compound of the flavonoid class found in the herbs of Epimedium brevicornum Maxim . It is used for research and development purposes .

Molecular Structure Analysis

The Baohuoside VII molecule contains a total of 92 bonds. There are 52 non-H bonds, 15 multiple bonds, 9 rotatable bonds, 3 double bonds, 12 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 6 hydroxyl groups, 2 aromatic hydroxyls, 1 primary alcohol, 5 secondary alcohols, and 4 ethers .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Baohuoside VII .Physical And Chemical Properties Analysis

Baohuoside VII has a molecular weight of 676.66 and a molecular formula of C33H40O15 .Wissenschaftliche Forschungsanwendungen

Cancer Treatment : Baohuoside I has been shown to inhibit tumor growth and induce apoptosis in several types of cancers, including esophageal carcinoma, hepatocellular carcinoma, glioma cells, and non-small cell lung cancer (NSCLC). It achieves this through mechanisms such as inhibiting β-catenin-dependent signaling pathways, targeting mTOR signaling, and inducing apoptosis. For example, Lifang Wang et al. (2011) in "Oncology reports" discuss its effect on esophageal carcinoma, and Yangyang Guo et al. (2020) in "Biomedicine & pharmacotherapy" highlight its role in hepatocellular carcinoma (Wang et al., 2011); (Guo et al., 2020).

Immunosuppressive Effects : Baohuoside I also possesses anti-inflammatory and immunosuppressive properties. It can suppress neutrophil chemotaxis, lymphocyte transformation, natural killer (NK) cell cytotoxicity, and interleukin-2 (IL-2) production. This was explored by S. Y. Li et al. (1991) in the "International journal of immunopharmacology" (Li et al., 1991).

Neuroprotective and Cognitive Benefits : Studies have indicated that Baohuoside I may have neuroprotective effects and can be beneficial for improving cognitive dysfunction and protecting against cerebral ischemia-reperfusion injury. Zi-hao Li et al. (2018) in the "Zhongguo Zhong yao za zhi" journal provide insights into these effects (Li et al., 2018).

Anti-Osteoporotic Activity : Baohuoside I has been found to have anti-osteoporotic activity. It can induce bone marrow stem cells (BMSCs) differentiation into osteoblasts and inhibit adipocyte formation. Yanhai Xi et al. (2019) in "Biomedicine & pharmacotherapy" discuss its potential in treating osteoporosis (Xi et al., 2019).

Drug Delivery Systems : Research has also focused on developing drug delivery systems for Baohuoside I, such as mixed micelles and nanoscale complexes, to enhance its bioavailability and therapeutic efficacy, especially in cancer treatment. Hong-mei Yan et al. (2016) in "Drug Delivery" and "International Journal of Nanomedicine" have explored these delivery systems (Yan et al., 2016).

Safety And Hazards

Baohuoside VII is used for research and development purposes only. It is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Eigenschaften

IUPAC Name |

3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-23(38)31(29(46-30(17)21)15-6-8-16(43-4)9-7-15)48-32-27(42)25(40)28(14(3)44-32)47-33-26(41)24(39)22(37)20(12-34)45-33/h5-9,11,14,20,22,24-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22+,24-,25-,26+,27+,28-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWUZNQATFVWGL-ITFJRHMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152562 | |

| Record name | Baohuoside VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Baohuoside VII | |

CAS RN |

119730-89-1 | |

| Record name | Baohuoside VII | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119730891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baohuoside VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

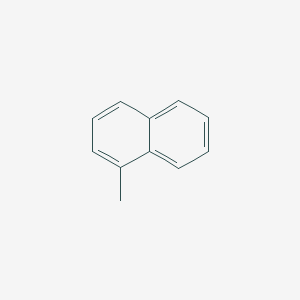

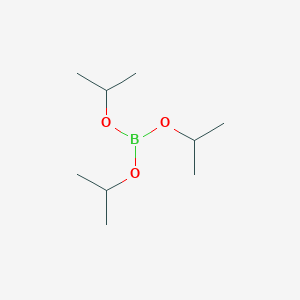

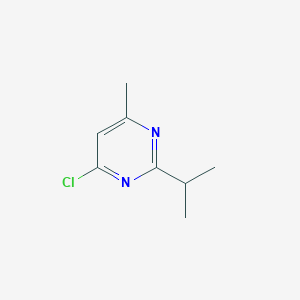

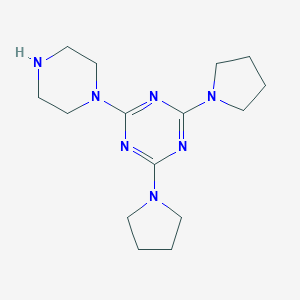

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)